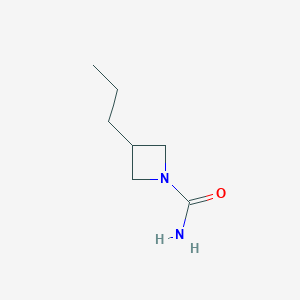![molecular formula C7H7N3 B11923001 Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)
Imidazo[1,5-a]pyridin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that features a fused imidazole and pyridine ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridin-1-amine typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. One common method is the three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde under mild conditions . This method allows for the incorporation of diverse functionalities and chiral substituents.
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Imidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,5-a]pyridine-1-carboxylic acid, while reduction can produce this compound derivatives with various substituents .
Applications De Recherche Scientifique
Imidazo[1,5-a]pyridin-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its luminescent properties.
Medicine: Explored for its potential as an anti-cancer agent and as a scaffold for drug development.
Industry: Utilized in the development of optoelectronic devices and sensors.
Mécanisme D'action
The mechanism of action of imidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with similar applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Known for its potential as an anti-tuberculosis agent.
Uniqueness: Imidazo[1,5-a]pyridin-1-amine is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it particularly valuable in the development of luminescent materials and as a versatile scaffold in drug discovery .
Propriétés
Formule moléculaire |
C7H7N3 |
|---|---|
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
imidazo[1,5-a]pyridin-1-amine |
InChI |
InChI=1S/C7H7N3/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H,8H2 |
Clé InChI |
XJAJIUWYCSBPEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=CN2C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)



![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)




